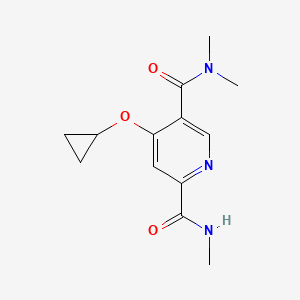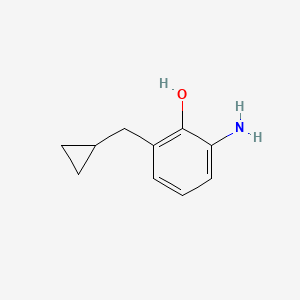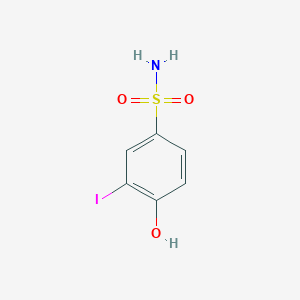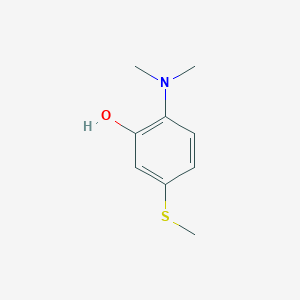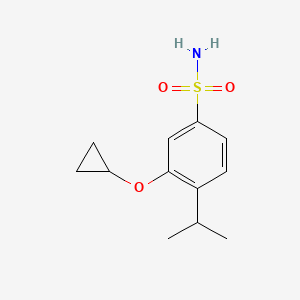
4-Fluoro-6-formylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-formylpyridine-2-carbonitrile is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-formylpyridine-2-carbonitrile typically involves the introduction of fluorine and formyl groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the pyridine ring using a suitable fluorinating agent. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating reagents like DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and formylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-Fluoro-6-carboxypyridine-2-carbonitrile.
Reduction: 4-Fluoro-6-hydroxymethylpyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-formylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-formylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-formylpyridine-2-carbonitrile: Similar structure but with different substitution pattern.
6-Fluoropyridine-2-carbonitrile: Lacks the formyl group.
3-Fluoro-2-pyridinecarbonitrile: Different substitution pattern and lacks the formyl group.
Uniqueness
4-Fluoro-6-formylpyridine-2-carbonitrile is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Eigenschaften
Molekularformel |
C7H3FN2O |
|---|---|
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
4-fluoro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3FN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI-Schlüssel |
DUWGBJCJKIFUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


